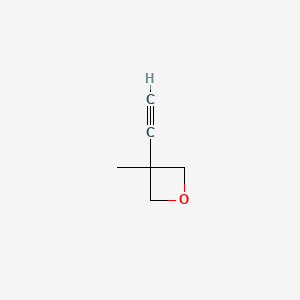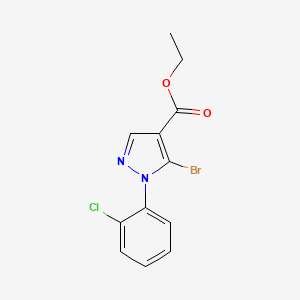
KHS101
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KHS101は、神経細胞の分化を促進する能力で知られる低分子化合物です。中心体-微小管動的ネットワークの主要な構成要素である、トランスフォーミング酸性コイルコイル含有タンパク質3(TACC3)と特異的に相互作用します。この化合物は、特に神経科学と癌研究の分野において、さまざまな科学研究アプリケーションで可能性を示しています .
科学的研究の応用
KHS101は、さまざまな科学研究に応用されています。
神経科学: 神経細胞の分化を促進するため、神経発生や脳の発達に関する研究に役立ちます.
癌研究: This compoundは、特定の癌モデルにおいて腫瘍細胞の増殖を抑制し、細胞死を誘導することが示されています.
創薬: TACC3との相互作用により、神経疾患や癌を標的とした新しい治療薬の開発候補として注目されています。
細胞生物学: this compoundは、さまざまな細胞型の細胞周期の調節と分化のプロセスを研究するために使用されます。
作用機序
KHS101は、主にTACC3との相互作用を通じて効果を発揮します。この相互作用は、TACC3の正常な機能を阻害し、中心体-微小管動態の変化につながります。神経細胞では、これが分化の促進と神経活動の増強につながります。癌細胞では、TACC3機能の阻害により、細胞増殖の抑制と細胞死の増強につながります .
類似化合物の比較
類似化合物
This compound塩酸塩: this compoundの塩酸塩で、同様の生物活性を示します。
その他のTACC3阻害剤: CEP-701やPF-3758309などの化合物もTACC3を標的としていますが、特異性や効力が異なる場合があります。
独自性
This compoundは、神経細胞の分化を特異的に促進すると同時に、抗癌作用も示すという点で独特です。神経発生を促進し、腫瘍の増殖を抑制するという二重の役割を果たすため、さまざまな研究アプリケーションにおいて貴重な化合物となっています .
生化学分析
Biochemical Properties
KHS101 exerts its effects by specifically binding and inhibiting the mitochondrial chaperone heat shock protein family D member 1 (HSPD1) . In GBM cells, this compound promotes aggregation of proteins regulating mitochondrial integrity and energy metabolism .
Cellular Effects
This compound has been shown to selectively impair mitochondrial bioenergetic capacity and glycolytic activity in GBM cells . It promotes tumor cell death in these cells, independent of their tumor subtype, without affecting the viability of noncancerous brain cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its disruption of the mitochondrial chaperone HSPD1 . This disruption leads to the aggregation of proteins that regulate mitochondrial integrity and energy metabolism, thereby impairing the bioenergetic capacity and glycolytic activity of GBM cells .
Temporal Effects in Laboratory Settings
The effects of this compound on GBM cells have been observed over time in laboratory settings . It has been shown to exert cytotoxic effects by disrupting HSPD1, leading to significant changes in cellular metabolism .
Dosage Effects in Animal Models
In animal models, systemic administration of this compound has been shown to reduce tumor growth and increase survival . The effects of this compound appear to be dose-dependent, with increased doses leading to greater reductions in tumor growth .
Metabolic Pathways
This compound is involved in the regulation of metabolic pathways within cells . By disrupting HSPD1, it affects the aggregation of proteins that regulate mitochondrial integrity and energy metabolism .
Transport and Distribution
This compound is capable of crossing the blood-brain barrier (BBB), allowing it to distribute within the brain and exert its effects on brain cells .
Subcellular Localization
The subcellular localization of this compound is likely within the mitochondria, given its interaction with the mitochondrial chaperone HSPD1 . This interaction leads to the disruption of proteins that regulate mitochondrial integrity and energy metabolism .
準備方法
合成ルートと反応条件
KHS101の合成には、多くのステップが伴います。通常、中間体を調製し、その後、さまざまな化学反応を経て最終生成物を生成します。正確な合成ルートは異なる場合がありますが、一般的には以下が含まれます。
コア構造の形成: 環化反応によってコア複素環構造を構築します。
官能基の修飾: 化合物の生物活性に不可欠な特定の官能基を導入します。
精製: 再結晶またはクロマトグラフィーなどの技術を用いて、最終生成物を精製し、高純度を実現します。
工業生産方法
This compoundの工業生産では、ラボでの合成方法のスケールアップ、収率向上のための反応条件の最適化、厳格な品質管理による一貫性と純度の確保が必要になります。自動反応器や高度な精製技術の採用などが含まれる場合があります。
化学反応の分析
反応の種類
KHS101は、さまざまな化学反応を起こします。その中には、以下のような反応があります。
酸化: この反応により、化合物上の官能基が修飾され、生物活性が変化する可能性があります。
還元: 還元反応は、分子内の特定の原子の酸化状態を修飾するために使用できます。
置換: これは、ある官能基を別の官能基と置き換えることを含み、化合物の特性を修飾するのに役立ちます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。
置換: さまざまな求核剤と求電子剤を、目的の置換に応じて使用できます。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化によりヒドロキシ化誘導体が生成される場合があり、還元によりより飽和した化合物が生成される場合があります。
類似化合物との比較
Similar Compounds
KHS101 Hydrochloride: A hydrochloride salt form of this compound with similar biological activity.
Other TACC3 Inhibitors: Compounds like CEP-701 and PF-3758309 also target TACC3 but may have different specificity and potency.
Uniqueness
This compound is unique in its ability to specifically accelerate neuronal differentiation while also exhibiting anti-cancer properties. Its dual role in promoting neurogenesis and inhibiting tumor growth makes it a valuable compound for diverse research applications .
特性
IUPAC Name |
4-N-(2-methylpropyl)-2-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pyrimidine-2,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5S/c1-13(2)10-20-16-8-9-19-18(23-16)21-11-15-12-24-17(22-15)14-6-4-3-5-7-14/h3-9,12-13H,10-11H2,1-2H3,(H2,19,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRJOOOHPBSAHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NC=C1)NCC2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Ethyl-2-mercapto-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B572429.png)





![5-Bromo-3-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B572438.png)




![1-tert-Butylsulfinyl-5-oxa-1-azaspiro[2.3]hexane](/img/structure/B572450.png)


